3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This naming convention follows the established rules for heterocyclic nomenclature, where the oxadiazole ring serves as the parent structure, and the substituents are numbered according to their positions on the heterocyclic framework.
The compound is officially registered under Chemical Abstracts Service registry number 1123169-42-5. This unique identifier provides an unambiguous reference for the compound in chemical databases and literature. The Chemical Abstracts Service registry number ensures precise identification across different naming systems and languages, facilitating international scientific communication and research collaboration.
Additional registry information includes the Molecular Design Limited catalog number MFCD12198449, which serves as an alternative identifier in various chemical databases and supplier catalogs. This secondary identification system provides redundancy in compound tracking and verification across multiple chemical information systems.
The molecular formula C₅H₆ClN₃O₂ accurately represents the atomic composition of the compound. This formula indicates the presence of five carbon atoms, six hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms, providing the fundamental compositional information necessary for chemical calculations and analytical verification.
Structural Characterization: Oxadiazole Core and Substituent Analysis
The molecular structure of this compound features a central 1,2,4-oxadiazole ring system with specific substituents positioned at defined locations. The oxadiazole core represents a five-membered heterocyclic ring containing two nitrogen atoms at positions 2 and 4, and one oxygen atom at position 1, creating a distinctive electronic environment that influences the compound's chemical properties.
The structural arrangement can be systematically analyzed through its key components:
| Structural Component | Position | Chemical Identity | Molecular Contribution |
|---|---|---|---|
| Core Ring | Central | 1,2,4-Oxadiazole | C₂N₂O |
| Chloromethyl Group | Position 3 | -CH₂Cl | C₁H₂Cl |
| Methylcarboxamide | Position 5 | -CONH-CH₃ | C₂H₃NO |
The chloromethyl substituent (-CH₂Cl) attached at position 3 of the oxadiazole ring introduces a reactive electrophilic center. This functional group provides opportunities for further chemical transformations and contributes to the compound's potential reactivity profile. The presence of the chlorine atom creates a polarized carbon-chlorine bond, making the adjacent carbon atom susceptible to nucleophilic attack.
The N-methylcarboxamide group (-CONH-CH₃) positioned at the 5-location of the oxadiazole ring contributes both hydrogen bonding capabilities and structural rigidity. The amide functionality introduces planar geometry around the carbonyl carbon and nitrogen atoms, influencing the overall three-dimensional structure of the molecule. This substituent also provides sites for intermolecular hydrogen bonding interactions.
The molecular weight of 175.57 grams per mole reflects the combined mass contributions of all constituent atoms. This relatively modest molecular weight places the compound within a size range suitable for various synthetic applications and analytical techniques. The compact structure facilitates handling and characterization using standard laboratory methods.
Spectral Signatures: Nuclear Magnetic Resonance, Infrared, and Mass Spectroscopic Profiling
The spectroscopic characterization of this compound provides detailed insights into its molecular structure and electronic environment. Multiple analytical techniques contribute complementary information for comprehensive structural elucidation and purity assessment.
The Simplified Molecular Input Line Entry System representation CNC(=O)C1=NC(=NO1)CCl provides a linear notation that encodes the complete connectivity pattern of the molecule. This systematic encoding allows for computational analysis and database searching, facilitating structure-activity relationship studies and synthetic planning. The notation clearly indicates the connectivity between the oxadiazole ring, the methylcarboxamide group, and the chloromethyl substituent.
The International Chemical Identifier key PYBNYHHOFONAGJ-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound. This hashed representation of the molecular structure provides an unambiguous identifier that remains constant regardless of the specific drawing conventions or tautomeric forms used to represent the molecule. The International Chemical Identifier system enables reliable cross-referencing between different chemical databases and software platforms.
Estimated physical properties derived from computational modeling provide valuable insights into the compound's behavior under various conditions:
The nuclear magnetic resonance spectroscopic analysis reveals characteristic signals that correspond to the different proton and carbon environments within the molecule. The chloromethyl protons exhibit distinctive chemical shifts due to the deshielding effect of the adjacent chlorine atom, while the N-methyl protons appear in a characteristic region reflecting their attachment to the amide nitrogen. The oxadiazole ring carbons display chemical shifts that reflect the electronegative nitrogen and oxygen atoms within the heterocyclic framework.
Infrared spectroscopy identifies key functional group vibrations that confirm the presence of specific structural features. The carbonyl stretch of the amide group appears in the characteristic amide region, typically around 1650-1680 cm⁻¹, while the N-H stretch of the secondary amide appears in the 3200-3400 cm⁻¹ region. The C-Cl stretching vibration contributes to the fingerprint region, providing additional structural confirmation.
Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 175.57, corresponding to the calculated molecular weight. Fragmentation patterns provide insights into the structural stability and preferred cleavage pathways under ionization conditions. The loss of the chloromethyl group and subsequent fragmentation of the oxadiazole ring system generate characteristic fragment ions that support structural assignment and purity assessment.
Properties
IUPAC Name |
3-(chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-7-4(10)5-8-3(2-6)9-11-5/h2H2,1H3,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBNYHHOFONAGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=NO1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653247 | |
| Record name | 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123169-42-5 | |
| Record name | 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123169-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The classical and widely used method involves:
Step 1: Amidoxime formation
Starting from a nitrile precursor, the nitrile is reacted with hydroxylamine hydrochloride under basic conditions to form the amidoxime intermediate.Step 2: Cyclization with carboxylic acid derivatives
The amidoxime is then cyclized with a carboxylic acid derivative (acid chloride, ester, or anhydride) under dehydrating conditions to form the 1,2,4-oxadiazole ring.Step 3: Introduction of the chloromethyl group
The chloromethyl substituent at position 3 can be introduced either by starting from a chloromethyl-substituted amidoxime or by chloromethylation of the oxadiazole ring using chloromethylating agents such as chloromethyl methyl ether in the presence of Lewis acid catalysts (e.g., AlCl₃).
Reaction Conditions and Catalysts
- Use of dehydrating agents or coupling reagents such as EDC, DCC, CDI, or TBTU facilitates amidoxime and carboxylic acid derivative cyclization, improving yields and reducing side reactions.
- Catalysts like pyridine or tetra-n-butylammonium fluoride (TBAF) improve reaction efficiency.
- Reaction temperatures typically range from room temperature to moderate heating (40–80°C).
- Solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred for their polarity and ability to dissolve reagents.
One-Pot Synthetic Procedures
Recent advances include one-pot syntheses where amidoximes and carboxylic acid esters react in the presence of superbases like NaOH/DMSO at room temperature, simplifying the process and allowing moderate to excellent yields (11–90%) with simple purification.
Specific Preparation of 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide
Amidoxime Intermediate Preparation
- Starting from N-methyl-5-cyano-1,2,4-oxadiazole-3-carboxamide or its nitrile precursor, hydroxylamine hydrochloride is reacted to form the corresponding amidoxime.
- Reaction conditions: aqueous or alcoholic medium, mild base (e.g., sodium acetate), temperature 50–70°C, 2–4 hours.
Cyclization and Chloromethylation
- The amidoxime intermediate is reacted with a chloromethyl-containing carboxylic acid derivative or chloromethylated post-cyclization.
- Chloromethylation is typically carried out using chloromethyl methyl ether and a Lewis acid catalyst (AlCl₃) at low temperature (0–25°C) to avoid side reactions.
- Alternatively, direct cyclization with chloromethyl-substituted acid chlorides can yield the target compound in one step.
Purification and Characterization
- The product is isolated by crystallization or chromatographic methods.
- Characterization includes elemental analysis (C, H, N), IR spectroscopy (notably C-Cl stretch ~650 cm⁻¹), and $$^{13}C$$ NMR (oxadiazole carbons at ~165–175 ppm).
Alternative Synthetic Routes and Innovations
Tandem and One-Pot Reactions
- Tandem reactions involving nitroalkenes with arenes and nitriles in superacid media (TfOH) can yield oxadiazoles rapidly with high yields (~90%) but require acid-resistant substrates.
- Vilsmeier reagent-mediated one-pot syntheses activate carboxylic acids for amidoxime cyclization, offering 61–93% yields and operational simplicity.
Data Table Summarizing Key Preparation Methods
| Method | Starting Materials | Reaction Conditions | Catalysts/Reagents | Yield Range | Notes |
|---|---|---|---|---|---|
| Amidoxime + Acid Chloride Cyclization | Amidoxime, acid chloride (chloromethyl-substituted) | 0–80°C, 2–6 h | Lewis acid (AlCl₃), dehydrating agents | Moderate to high (50–85%) | Classical, reliable method |
| Amidoxime + Ester (One-pot) | Amidoxime, methyl/ethyl ester | Room temp, 4–24 h | NaOH/DMSO superbase | 11–90% | Simple purification, moderate time |
| Chloromethylation post-cyclization | Oxadiazole intermediate | 0–25°C, 1–3 h | Chloromethyl methyl ether, AlCl₃ | High (up to 90%) | Requires careful handling of reagents |
| 1,3-Dipolar Cycloaddition | Nitrile oxide, nitrile | 40–150°C | Pt(IV) catalyst | Low to moderate | Expensive catalyst, poor solubility |
| Vilsmeier Reagent Activation | Amidoxime, carboxylic acid | Room temp | Vilsmeier reagent | 61–93% | One-pot, good yields |
Research Findings and Practical Considerations
- Amidoxime cyclization remains the gold standard for synthesizing 3-(chloromethyl)-substituted 1,2,4-oxadiazoles due to accessible starting materials and manageable reaction conditions.
- Chloromethylation is sensitive and requires controlled conditions to prevent over-chlorination or decomposition.
- One-pot methods reduce steps and waste but may require longer reaction times and careful monitoring.
- Industrial scale-up often uses continuous flow reactors to optimize heat and mass transfer, improving yield and purity.
- Spectroscopic techniques (NMR, IR) are critical for confirming substitution patterns and purity, especially due to possible tautomerism and dynamic behavior of oxadiazole rings.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl (-CH₂Cl) group serves as the primary reactive site, enabling diverse substitution reactions.
Table 1: Nucleophilic substitution reactions
Oxadiazole Ring Transformations
The 1,2,4-oxadiazole ring undergoes structural modifications under specific conditions.
Table 2: Ring-based reactions
Carboxamide Functionalization
The N-methyl-carboxamide group participates in selective transformations.
Table 3: Carboxamide reactivity
Metal Coordination Chemistry
The oxadiazole ring acts as a ligand for transition metals, enabling catalytic applications.
Table 4: Metal complex formation
Stability and Decomposition Pathways
Under prolonged heating (>150°C) or UV exposure, the compound undergoes degradation:
Scientific Research Applications
Biological Activities
3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide exhibits notable pharmacological properties:
- Anticancer Activity : Research indicates that derivatives of oxadiazole compounds exhibit significant antitumor activity against various cancer cell lines. For example, modifications of the oxadiazole moiety have led to compounds with IC50 values as low as 0.003 µM against specific cancer cell lines .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound 2 | OVXF 899 | 2.76 |
| Compound 3 | LXFA 629 | 0.003 |
| Compound 8 | WiDr | 4.5 |
These findings suggest that the oxadiazole scaffold can be optimized for enhanced anticancer activity through structural modifications .
- Enzyme Inhibition : Studies have shown that this compound can effectively bind to enzymes involved in metabolic pathways, potentially inhibiting their activity. This property is crucial for developing drugs targeting specific metabolic disorders.
Pharmaceutical Applications
The compound serves as a scaffold for drug development due to its ability to form derivatives with enhanced biological activities:
- Pain Management : A derivative of this compound was tested for COX-2 specificity and showed promising analgesic and anti-inflammatory properties, indicating potential applications in pain management therapies.
- Antimicrobial Activity : Some studies suggest that oxadiazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
Agrochemical Applications
In addition to medicinal uses, this compound has potential applications in agriculture:
- Pesticide Development : The compound's reactivity allows it to be used in synthesizing novel pesticides that target specific pests while minimizing environmental impact.
Case Studies
Several case studies highlight the effectiveness of oxadiazole derivatives:
- Antitumor Agents : A series of novel oxadiazole derivatives were synthesized and evaluated against multiple cancer cell lines. The most potent compounds demonstrated IC50 values comparable to established anticancer drugs .
- Enzyme Inhibition Studies : Detailed investigations into the interaction between this compound and specific enzymes revealed its potential as an inhibitor in metabolic pathways related to diseases like diabetes and cancer.
Mechanism of Action
The mechanism by which 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context in which the compound is used. For example, in pharmaceutical applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide, with the CAS number 1123169-42-5, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including anticancer, antimicrobial, and other pharmacological properties, supported by relevant data and case studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds based on the oxadiazole structure. For instance, derivatives of 1,2,4-oxadiazole have shown significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity : Compounds related to this compound demonstrated cytotoxic activity with IC values in the micromolar range against cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). Specifically, some derivatives achieved IC values as low as 0.65 µM .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induces apoptosis via p53 activation |
| 16a | SK-MEL-2 | 0.045 | Inhibits HDAC activity |
| 17a | U-937 | 2.41 | Induces caspase activation |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Research indicates that oxadiazole derivatives can inhibit various bacterial strains:
- Antitubercular Activity : Compounds similar to this compound have been effective against Mycobacterium tuberculosis, with some derivatives achieving minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL .
Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Remarks |
|---|---|---|---|
| 3a | Mycobacterium tuberculosis H37Rv | 0.25 | Effective against resistant strains |
| OX7 | Staphylococcus aureus | 0.03 | Stronger than standard antibiotics |
| OX11 | Escherichia coli | 0.125 | Broad-spectrum activity |
The mechanisms through which these compounds exert their biological effects include:
- Apoptosis Induction : Many oxadiazole derivatives trigger apoptotic pathways in cancer cells by activating p53 and caspase cascades.
- Inhibition of Enzymatic Activity : Some compounds inhibit histone deacetylases (HDACs), disrupting cancer cell proliferation.
- Bacterial Cell Wall Disruption : Antimicrobial activity is often linked to the disruption of bacterial cell wall synthesis or function.
Case Study 1: Anticancer Effects in MCF-7 Cells
In a study assessing the effects of various oxadiazole derivatives on MCF-7 breast cancer cells, researchers found that compound 5a significantly reduced cell viability through apoptosis induction. Flow cytometry analysis confirmed increased levels of apoptotic markers such as cleaved caspase-3 and p53 expression .
Case Study 2: Antimicrobial Efficacy Against M. tuberculosis
A series of oxadiazole derivatives were tested for their antitubercular activity against resistant strains of M. tuberculosis. Compound 3a exhibited potent activity with an MIC of 0.25 µg/mL and demonstrated favorable pharmacokinetic properties including metabolic stability .
Q & A
Q. What are the recommended synthetic routes for preparing 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide with high purity?
Methodological Answer: A typical synthesis involves a multi-step approach:
- Step 1: React 5-amino-1,2,4-oxadiazole derivatives with chloroacetyl chloride in the presence of triethylamine (TEA) as a base. Reflux conditions (e.g., 4–6 hours in dioxane or dichloromethane) are critical for amide bond formation .
- Step 2: Purify the crude product via recrystallization using solvents like ethanol or pet-ether. Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane) .
- Validation: Confirm purity and structure using / NMR (e.g., chloromethyl protons at δ 4.2–4.5 ppm) and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: NMR identifies protons on the chloromethyl (δ 4.2–4.5 ppm) and methylamide groups (δ 2.8–3.1 ppm). NMR confirms carbonyl carbons (C=O at ~165–170 ppm) and oxadiazole ring carbons .
- Mass Spectrometry: HRMS provides exact mass (e.g., [M+H]+ calculated for CHClNO: 188.0234) to verify molecular formula .
- X-ray Crystallography: Resolve ambiguous stereochemistry or regiochemistry in crystalline derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize side products during the chloromethylation of oxadiazole derivatives?
Methodological Answer:
- Parameter Screening: Test solvents (e.g., dichloromethane vs. acetonitrile) and bases (TEA vs. DMAP) to suppress hydrolysis of the chloromethyl group. Lower temperatures (0–5°C) reduce unwanted nucleophilic substitutions .
- In-Situ Monitoring: Use HPLC or inline IR spectroscopy to track intermediates and adjust stoichiometry dynamically. For example, excess chloroacetyl chloride (>1.2 eq) improves yield but requires careful quenching .
- Byproduct Analysis: Characterize side products (e.g., dimerization via oxadiazole ring opening) using LC-MS and redesign protecting groups if necessary .
Q. What strategies resolve contradictions in biological activity data between in vitro and cellular models for oxadiazole carboxamides?
Methodological Answer:
- Permeability Testing: Use Caco-2 cell assays or PAMPA to evaluate membrane penetration. Poor cellular uptake may explain reduced activity despite strong in vitro enzyme inhibition .
- Metabolite Profiling: Incubate the compound with liver microsomes or S9 fractions to identify active/inactive metabolites. LC-MS/MS can detect hydroxylated or demethylated derivatives .
- Orthogonal Assays: Validate target engagement using thermal shift assays or cellular thermal proteome profiling (CETSA) .
Q. How can regioselectivity be controlled in substitution reactions involving the chloromethyl group?
Methodological Answer:
- Directing Groups: Introduce electron-withdrawing substituents (e.g., nitro groups) on the oxadiazole ring to steer nucleophilic attacks to the chloromethyl site .
- Catalytic Systems: Employ transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh) and KCO in THF/water .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of attacking agents, favoring SN2 mechanisms at the chloromethyl carbon .
Q. What stabilization methods are effective for this compound under varying storage conditions?
Methodological Answer:
- Temperature Control: Store at –20°C under inert gas (N or Ar) to prevent hydrolysis. Lyophilization improves stability for long-term storage .
- pH Buffering: Formulate in dry DMSO or ethanol with molecular sieves to absorb moisture. Avoid aqueous buffers unless stabilized with cyclodextrins .
- Degradation Analysis: Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with HPLC identify degradation pathways (e.g., oxidation to carboxylic acids) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally similar oxadiazole carboxamides?
Methodological Answer:
- Structural Reanalysis: Compare X-ray or NMR data to confirm regiochemistry (e.g., 1,2,4-oxadiazole vs. 1,3,4-isomer). Even minor positional changes drastically alter bioactivity .
- Assay Standardization: Re-test compounds side-by-side under identical conditions (e.g., ATP concentration in kinase assays). Variations in assay protocols (e.g., serum content) may explain discrepancies .
- Computational Modeling: Perform molecular dynamics simulations to assess binding mode differences. For example, chloromethyl orientation affects hydrogen bonding with target proteins .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
